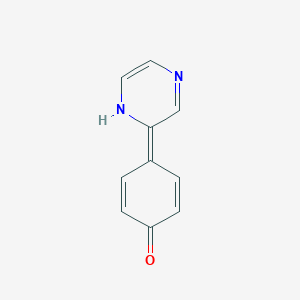

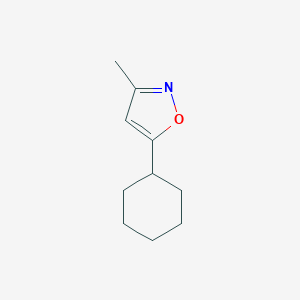

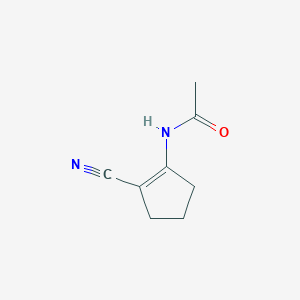

N-(2-Cyano-1-cyclopenten-1-yl)-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-Cyano-1-cyclopenten-1-yl)-acetamide and related compounds involves complex organic reactions that are often enantio- and diastereoselective. A key synthetic route includes enzyme-catalyzed asymmetric hydrolysis and subsequent modification of functional groups. For instance, enantio- and diastereoselective synthesis of related cyclopentyl acetamides as synthetic key intermediates has been achieved using these methods, highlighting the intricate process of generating such compounds with specific configurations (Norimine et al., 1998).

Molecular Structure Analysis

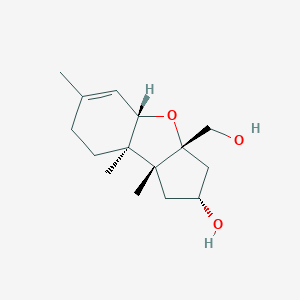

The molecular structure of N-(2-Cyano-1-cyclopenten-1-yl)-acetamide and its derivatives has been explored through various analytical techniques, including X-ray diffraction and NMR spectroscopy. These studies have elucidated the planar nature of the ring nitrogen atom, indicative of conjugation with the 2-cyanoacrylamide unit, and the orientation of the acetamide group arising from intramolecular hydrogen bonding (Helliwell et al., 2011).

Chemical Reactions and Properties

N-(2-Cyano-1-cyclopenten-1-yl)-acetamide participates in various chemical reactions, serving as a precursor for the synthesis of heterocyclic compounds. Its reactivity has been exploited in synthesizing polyfunctionalized heterocyclic compounds, demonstrating its utility as a versatile building block in organic synthesis (Gouda, 2014).

Physical Properties Analysis

The physical properties of N-(2-Cyano-1-cyclopenten-1-yl)-acetamide, including melting points, boiling points, and solubility, are crucial for its application in various chemical processes. These properties are determined by its molecular structure and are essential for predicting its behavior in different chemical environments.

Chemical Properties Analysis

The chemical properties of N-(2-Cyano-1-cyclopenten-1-yl)-acetamide, such as its reactivity with other chemical agents, acidity or basicity, and stability under various conditions, are critical for its application in synthesis and other chemical processes. Studies on related compounds have provided insights into the mechanisms of reactions involving cyanoacetamide derivatives, offering a deeper understanding of their chemical behavior (Dyachenko, 2019).

科学的研究の応用

Biological Effects and Metabolic Insights

The biological effects of acetamide derivatives have been extensively reviewed, shedding light on their toxicological profiles and biological consequences in humans. These chemicals, including acetamide itself, have commercial importance with varied biological responses that are influenced by their chemical structure and usage. The expanded knowledge over the years adds considerably to our understanding of the biological consequences of exposure (G. Kennedy, 2001). Additionally, N-acetylcysteine (NAC), an acetamide, plays a critical role in clinical practice, particularly in managing cystic fibrosis (CF) by modulating inflammation, acting as an antioxidant, and preventing biofilm formation (Marta Guerini et al., 2022).

Environmental Contaminants and Analytical Detection

Artificial sweeteners, including those with acetamide structures, have been identified as emerging environmental contaminants. Their detection in water treatment plants suggests a need for further research into their environmental impact and the potential for acetamide derivatives to serve as markers for wastewater influence on source waters (F. Lange et al., 2012).

Drug Design and Anticancer Potential

The cyclopentenone group, part of the N-(2-Cyano-1-cyclopenten-1-yl)-acetamide structure, is highlighted for its unique properties in anticancer drug design. Studies have shown that introducing the cyclopentenone moiety into molecules enhances their anticancer potential, underscoring its significance in developing new therapeutic agents (M. Conti, 2006).

Pharmacokinetic and Pharmacodynamic Considerations

Research on acetaminophen, a widely used analgesic, and its metabolism offers insights into the pharmacokinetic and pharmacodynamic properties of acetamide derivatives. Understanding these properties is crucial for developing safer and more effective medications, highlighting the importance of acetamide structures in medical research (Li-zi Zhao & G. Pickering, 2011).

特性

IUPAC Name |

N-(2-cyanocyclopenten-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(8)5-9/h2-4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPRDSCJGSKDRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(CCC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355727 |

Source

|

| Record name | N-(2-Cyano-1-cyclopenten-1-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Cyano-1-cyclopenten-1-yl)-acetamide | |

CAS RN |

100377-16-0 |

Source

|

| Record name | N-(2-Cyano-1-cyclopenten-1-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)